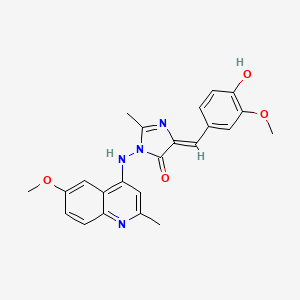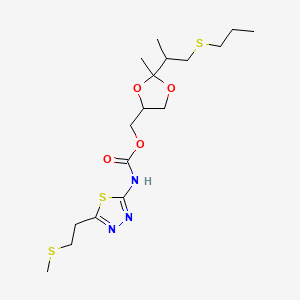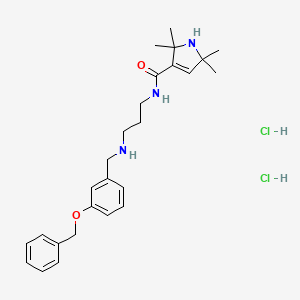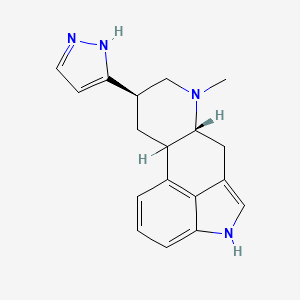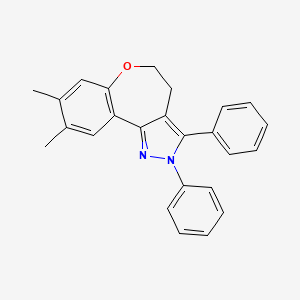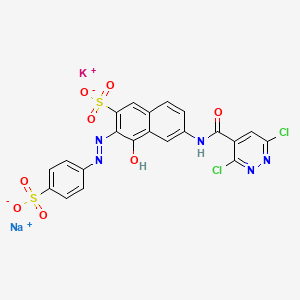
1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate is a compound belonging to the class of imidazolium salts Imidazolium salts are known for their wide range of applications in various fields due to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate typically involves the reaction of 1-methylimidazole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with perchloric acid to yield the perchlorate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of perchloric acid.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The imidazolium ring can undergo substitution reactions, where different substituents can replace the existing groups on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides .
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ionic nature and stability.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in ionic liquids for various industrial processes
Mecanismo De Acción
The mechanism of action of 1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can affect the stability and reactivity of the compound, influencing its behavior in different environments. The specific pathways involved depend on the application and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium hexafluorophosphate
Uniqueness
1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. The presence of the dimethylamino carbonyl group and the perchlorate anion differentiates it from other imidazolium salts, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
95893-28-0 |
|---|---|
Fórmula molecular |
C7H12ClN3O5 |
Peso molecular |
253.64 g/mol |
Nombre IUPAC |
N,N,3-trimethylimidazol-3-ium-1-carboxamide;perchlorate |
InChI |
InChI=1S/C7H12N3O.ClHO4/c1-8(2)7(11)10-5-4-9(3)6-10;2-1(3,4)5/h4-6H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
JUJWKSZETQYRJW-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CN(C=C1)C(=O)N(C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


